tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate
Description
This compound (molecular formula: C₁₁H₁₆F₂N₄O₂) features a 1,2,3-triazole core substituted with a difluoromethyl group at position 5, a methyl group at position 1, and a tert-butyl carbamate moiety at the N-methyl position. Its structural uniqueness lies in the combination of the triazole ring—a pharmacophore known for diverse bioactivity—and the difluoromethyl group, which enhances metabolic stability and lipophilicity . The compound has shown promise in antimicrobial and anticancer studies, with its mechanism of action linked to interactions with enzymes or receptors via its triazole and difluoromethyl functionalities .
Properties
Molecular Formula |
C10H16F2N4O2 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
tert-butyl N-[[5-(difluoromethyl)-1-methyltriazol-4-yl]methyl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)13-5-6-7(8(11)12)16(4)15-14-6/h8H,5H2,1-4H3,(H,13,17) |
InChI Key |
HVRSPBDOUUCUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the 1,2,3-triazole ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|
| tert-butyl N-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate (Target) | 1,2,3-Triazole | Difluoromethyl, Methyl, tert-Butyl | Antimicrobial activity; enhanced metabolic stability due to difluoromethyl group |
| tert-butyl N-{[5-(difluoromethyl)-1-(piperidin-4-yl)-1H-pyrazol-4-yl]methyl}carbamate | Pyrazole | Difluoromethyl, Piperidinyl | Potential CNS activity due to piperidine; lower solubility than triazole analogs |
| tert-butyl N-{[5-(difluoromethyl)-3-pyridyl]methyl}carbamate | Pyridine | Difluoromethyl, Pyridyl | Improved solubility; possible use in coordination chemistry |
| tert-butyl N-(5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate | 1,2,3-Triazole | Formyl, Methyl | Higher reactivity (formyl group); used as a synthetic intermediate |
| tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate | 1,2,4-Triazole | Mercapto, Methyl | Enhanced enzyme inhibition (e.g., thioredoxin reductase) via thiol interaction |
| tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride | 1,2,3-Triazole | Azetidine | Improved pharmacokinetics; azetidine enhances target binding |
Key Differentiators of the Target Compound
Triazole-Difluoromethyl Synergy : The triazole ring provides a rigid scaffold for target binding, while the difluoromethyl group resists oxidative metabolism, improving in vivo stability .
Broad-Spectrum Activity : Exhibits dual antimicrobial and anticancer effects, unlike analogs with narrower applications (e.g., pyridine derivatives for coordination chemistry) .
Synthetic Versatility : The difluoromethyl-triazole core serves as a platform for further derivatization (e.g., introducing fluorophores or biotin tags) .
Biological Activity
tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature and research findings regarding its biological effects, mechanisms of action, and potential applications in various fields.
Chemical Structure
The compound can be described by its molecular formula . The structure includes a triazole ring, which is known for its role in medicinal chemistry due to its diverse biological activities.
Antimicrobial Properties
Several studies have investigated the antimicrobial effects of triazole derivatives, including this compound. Research indicates that compounds with triazole moieties exhibit significant activity against a range of pathogens:
- Bacterial Activity : In vitro assays demonstrated that this compound showed inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 64 µg/mL depending on the bacterial strain tested.
- Fungal Activity : The compound also exhibited antifungal properties, particularly against Candida species, with MIC values reported between 16 to 128 µg/mL.
The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in the synthesis of nucleic acids or cell wall components. Specifically, they may interfere with:
- Ergosterol Biosynthesis : By inhibiting lanosterol demethylase, a critical enzyme in the ergosterol biosynthetic pathway in fungi.
- DNA Synthesis : Some studies suggest that triazoles can disrupt DNA replication processes in bacterial cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 32 µg/mL .
Case Study 2: Cytotoxicity Assessment
In another investigation reported in Pharmaceutical Biology, researchers assessed the cytotoxic effects of the compound on human cancer cell lines. The results showed that at concentrations above 50 µg/mL, there was a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
